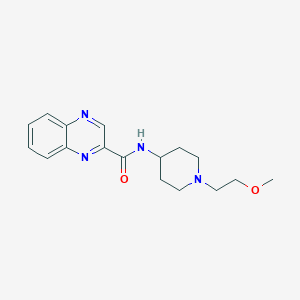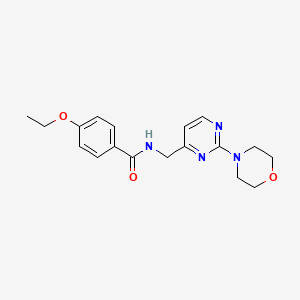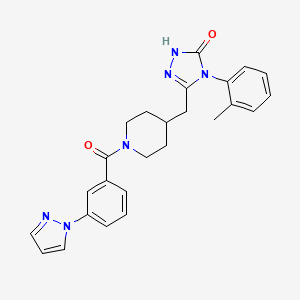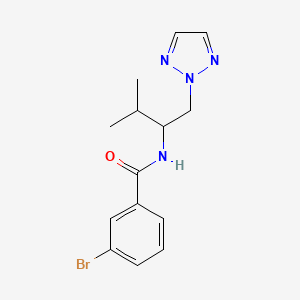
3-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These features contribute to their enhanced biocompatibility .
Synthesis Analysis
1,2,3-Triazoles can be synthesized through a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This process is known as the Huisgen cycloaddition .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The presence of unpaired electrons on the nitrogen atom gives 1,2,3-triazoles significant chelating activity, which enhances its biological spectrum .Chemical Reactions Analysis
1,2,3-Triazoles can participate in various chemical reactions due to their unique structure. For example, they can act as ligands for transition metals to create coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, such as the compound , have been reported to possess significant antiviral properties. These compounds can inhibit the replication of various RNA and DNA viruses. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, with promising selectivity and potency .
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives is another important area of application. These compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation. This property is particularly useful in the development of new medications for chronic inflammatory diseases .
Anticancer Activity
Indole derivatives have been found to exhibit anticancer activities. They can interfere with the proliferation of cancer cells and induce apoptosis. The compound could be part of ongoing research to develop novel anticancer agents that target specific pathways involved in tumor growth and metastasis .
Antimicrobial Activity
The antimicrobial effects of indole derivatives are well-documented. They can act against a broad spectrum of bacteria and fungi, making them valuable in the search for new antibiotics, especially in the face of rising antibiotic resistance .
Antidiabetic Activity
Indole derivatives have shown potential in the management of diabetes. They can influence insulin secretion and sensitivity, which are crucial in the control of blood glucose levels. Research into such compounds could lead to the development of new antidiabetic drugs .
Antimalarial Activity
Malaria is a major global health issue, and indole derivatives have been identified as potential antimalarial agents. They can inhibit the growth of Plasmodium species, the parasites responsible for malaria, offering a pathway to new treatments for this life-threatening disease .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions in the research of 1,2,3-triazoles are promising. Due to their notable therapeutic importance, they hold immense potential to significantly advance medicinal chemistry . They offer a wide range of versatile and adaptable applications in the form of anti-microbial, anti-virals, anti-oxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents .
Propiedades
IUPAC Name |
3-bromo-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O/c1-10(2)13(9-19-16-6-7-17-19)18-14(20)11-4-3-5-12(15)8-11/h3-8,10,13H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYMYJCRLCBAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2871656.png)
![2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2871658.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2871659.png)
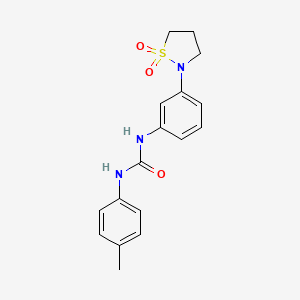
![N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2871664.png)

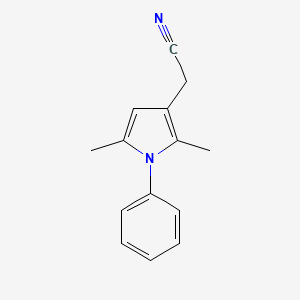
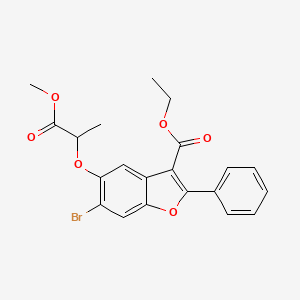
![4-({2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-3-yl}methyl)benzohydrazide](/img/structure/B2871669.png)
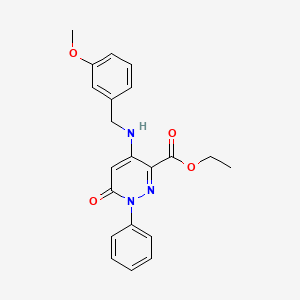
![4-Chlorophenyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate](/img/structure/B2871671.png)
